7-Chloro-1H-pyrazolo[4,3-c]pyridin-3-amine
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Overview
Description
7-Chloro-1H-pyrazolo[4,3-c]pyridin-3-amine is a heterocyclic compound that belongs to the family of pyrazolopyridines. This compound is characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The presence of a chlorine atom at the 7th position and an amino group at the 3rd position of the pyrazole ring adds to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1H-pyrazolo[4,3-c]pyridin-3-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-4-chloropyridine with hydrazine derivatives under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-1H-pyrazolo[4,3-c]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chlorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions may result in various substituted pyrazolopyridines .
Scientific Research Applications
7-Chloro-1H-pyrazolo[4,3-c]pyridin-3-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 7-Chloro-1H-pyrazolo[4,3-c]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-Chloro-1H-pyrazolo[4,3-c]pyridin-3-amine include other pyrazolopyridines such as:
- 1H-Pyrazolo[3,4-b]pyridine
- 1H-Pyrazolo[4,3-b]pyridine
- 1H-Pyrazolo[3,4-c]pyridine
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the amino group at specific positions makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C6H5ClN4 |
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Molecular Weight |
168.58 g/mol |
IUPAC Name |
7-chloro-1H-pyrazolo[4,3-c]pyridin-3-amine |
InChI |
InChI=1S/C6H5ClN4/c7-4-2-9-1-3-5(4)10-11-6(3)8/h1-2H,(H3,8,10,11) |
InChI Key |
LJQZCICLVJXFQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C(C=N1)Cl)NN=C2N |
Origin of Product |
United States |
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